Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate
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Overview
Description
“Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate” is a chemical compound with diverse applications in scientific research . It has a molecular weight of 327.81 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves selective substitution for one chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide ion . The products formed are in the lactam form .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22ClN5O2/c1-14(2,3)22-13(21)19-10-6-4-9(5-7-10)18-12-17-8-16-11(15)20-12/h8-10H,4-7H2,1-3H3,(H,19,21)(H,16,17,18,20)/t9-,10- . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Utility
Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate and related compounds have been extensively researched for their synthetic utility and potential applications in developing pharmaceutical agents and chemical reagents. The synthesis of these compounds often involves innovative techniques and has led to the development of key intermediates for Rho–kinase inhibitors, such as the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, showcasing the compound's significance in pharmaceutical synthesis (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Additionally, the development of triazine-based tert-butylation reagents like TriAT-tBu highlights the role of similar structures in facilitating the tert-butylation of alcohols and carboxylic acids, demonstrating the chemical versatility and application in synthesis processes (Yamada, Hayakawa, Fujita, Kitamura, & Kunishima, 2016).
Advanced Organic Synthesis
The research into this compound derivatives extends into advanced organic synthesis, including the study of their reactivity and the development of novel synthetic methodologies. For instance, investigations into the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to various triazine systems have uncovered new pathways for creating structurally complex molecules with high yields, signifying the compound's utility in generating new chemical entities with potential biological activities (Ivanov, 2020). Moreover, the exploration of intramolecular Schmidt reactions for the synthesis of saturated fused aza heterocycles from similar compounds illustrates the strategic incorporation of tert-butyl triazine derivatives in designing novel synthetic routes (Moskalenko & Boev, 2014).
Chemical Modification and Reactivity
The chemical modification and reactivity of this compound derivatives have been a focal point of research, aiming to elucidate their potential in various chemical transformations. Studies on the synthesis of perfluoroalkyl-1,4-dihydropyrazolo[1,5-a][1,3,5]triazines via rearrangements and the generation of halo-substituted pyrazolo[5,1-c][1,2,4]triazines have provided insights into the versatility of these compounds in undergoing diverse chemical reactions to yield a range of functionally rich molecules (Ivanov et al., 2019), (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-5-18(7-8-19)11-16-9-15-10(14)17-11/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAQKQOEOGJHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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